molecular formula C12H14O B3048572 3-Phenylcyclohex-2-en-1-ol CAS No. 17488-64-1

3-Phenylcyclohex-2-en-1-ol

Cat. No.: B3048572
CAS No.: 17488-64-1
M. Wt: 174.24 g/mol
InChI Key: ATRDVZTVELRNIP-UHFFFAOYSA-N
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Description

3-Phenylcyclohex-2-en-1-ol is an organic compound with the molecular formula C12H14O. It is a cyclohexenol derivative where a phenyl group is attached to the third carbon of the cyclohexene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Phenylcyclohex-2-en-1-ol can be synthesized through several methods. One common approach involves the reaction of phenylmagnesium bromide with 2-cyclohexen-1-one. The reaction typically occurs in anhydrous ether as a solvent and requires careful control of temperature and reaction time to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the production. The use of catalysts and advanced purification techniques such as distillation and recrystallization are also common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 3-Phenylcyclohex-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Phenylcyclohex-2-en-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Phenylcyclohex-2-en-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

    3-Phenylcyclohex-2-en-1-one: An oxidized form of 3-Phenylcyclohex-2-en-1-ol.

    3-Phenylcyclohexanol: A reduced form of this compound.

    2-Cyclohexen-1-ol: A similar compound without the phenyl group.

Uniqueness: this compound is unique due to the presence of both a phenyl group and a hydroxyl group on the cyclohexene ring, which imparts distinct chemical and physical properties. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

IUPAC Name

3-phenylcyclohex-2-en-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-3,5-6,9,12-13H,4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATRDVZTVELRNIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C=C(C1)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80938594
Record name 3,4,5,6-Tetrahydro[1,1'-biphenyl]-3-olato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80938594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17488-64-1
Record name 2-Cyclohexen-1-ol, 3-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017488641
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4,5,6-Tetrahydro[1,1'-biphenyl]-3-olato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80938594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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